molecular formula C12H19N3O3 B1382566 tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate CAS No. 1445951-11-0

tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate

Cat. No.: B1382566
CAS No.: 1445951-11-0
M. Wt: 253.3 g/mol
InChI Key: HTHDVFNTCBLQIE-UHFFFAOYSA-N
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Description

Classification Within Heterocyclic Chemistry

tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate (CAS: 1445951-11-0) is a nitrogen- and oxygen-containing heterocyclic compound characterized by a fused pyranopyrazole core. Its molecular formula is $$ \text{C}{12}\text{H}{19}\text{N}{3}\text{O}{3} $$, with a molecular weight of 253.30 g/mol. The structure comprises a tetrahydropyrano[3,4-c]pyrazole scaffold—a bicyclic system featuring a six-membered oxygenated pyran ring fused to a five-membered pyrazole ring—substituted at the 7-position with a methyl group bearing a tert-butyl carbamate moiety.

Pyranopyrazoles exist in four isomeric forms, with pyrano[3,4-c]pyrazole being less studied compared to the more common pyrano[2,3-c]pyrazole. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic procedures.

Table 1: Key Structural Features of Pyranopyrazole Isomers

Isomer Fusion Position Biological Relevance Example Derivatives
Pyrano[2,3-c]pyrazole 2,3-c Antibacterial, anticancer Dihydropyrano[2,3-c]pyrazoles
Pyrano[3,4-c]pyrazole 3,4-c Intermediate synthesis tert-Butyl derivatives

Significance of Pyranopyrazole Scaffolds in Chemical Research

Pyranopyrazole scaffolds are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The tert-butyl carbamate group in this compound facilitates:

  • Protection of reactive amines : Critical in multi-step syntheses, as seen in palladium-catalyzed reactions.
  • Modulation of pharmacokinetics : Enhances solubility and bioavailability.

The pyrano[3,4-c]pyrazole core contributes to:

  • Diverse biological activities : Including kinase inhibition and antimicrobial effects.
  • Synthetic flexibility : Enables functionalization at multiple positions for drug discovery.

Table 2: Applications of Pyranopyrazole Derivatives

Application Mechanism Example Study
Kinase inhibition Binding to ATP/lipid pockets p38 MAP kinase inhibitors
Antimicrobial agents Disruption of bacterial DHFR MRSA-targeting compounds
Agrochemistry Biodegradable pesticide components Pyranopyrazole-based herbicides

Development Timeline and Notable Research Contributions

The synthesis and application of pyrano[3,4-c]pyrazole derivatives have evolved through key advancements:

  • Early synthetic routes : Use of diethyl oxalate and tetrahydropyranone under lithium bis(trimethylsilyl)amide catalysis, yielding 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate intermediates.
  • Multicomponent reactions (MCRs) : Efficient one-pot syntheses employing aldehydes, malononitrile, and hydrazines, catalyzed by eco-friendly systems like DTP/SiO$$_2$$.
  • Catalytic innovations : Transition to recyclable catalysts (e.g., sulfonated carbon) and green solvents (water, ethanol).

Table 3: Milestones in Pyrano[3,4-c]pyrazole Synthesis

Year Contribution Key Catalyst/Reagent Yield (%) Reference
2018 Diethyl oxalate-based cyclization LiHMDS 65
2020 Microwave-assisted green synthesis DTP/SiO$$_2$$ 85–92
2022 Visible-light-promoted radical reactions AC-SO$$_3$$H + eosin Y 89–98

Current Research Interest and Relevance

Recent studies focus on:

  • Sustainable methodologies : Solvent-free conditions and nanocatalysts (e.g., SnO$$_2$$ quantum dots) to reduce environmental impact.
  • Computational drug design : Molecular docking studies to predict binding affinities for kinases (e.g., p38 MAP kinase) and bacterial targets (e.g., DHFR).
  • Structural diversification : Introduction of fluorinated and trifluoromethyl groups to enhance bioactivity.

Emerging applications include:

  • Allosteric inhibitors : Targeting lipid-binding pockets of enzymes for cancer therapy.
  • Biodegradable agrochemicals : Leveraging pyranopyrazole’s low environmental persistence.

Properties

IUPAC Name

tert-butyl N-(1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)13-7-9-10-8(4-5-17-9)6-14-15-10/h6,9H,4-5,7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHDVFNTCBLQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2=C(CCO1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116287
Record name Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-11-0
Record name Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of substituted pyrazole compounds that have been identified as inhibitors of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor crucial for the differentiation of Th17 cells, which are implicated in various autoimmune diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18N4O3
  • Molecular Weight : 278.31 g/mol

Research indicates that compounds similar to this compound act primarily by inhibiting RORγt. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-17 and IL-22, which are critical in the pathogenesis of autoimmune diseases like psoriasis and multiple sclerosis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the expression of IL-17 in CD4+ T cells. This compound was shown to inhibit the differentiation of naive T cells into Th17 cells under polarizing conditions. The concentration required for significant inhibition was found to be in the micromolar range.

In Vivo Studies

In vivo studies using murine models have provided insights into the therapeutic potential of this compound. Administration of this compound resulted in reduced severity of symptoms in models of autoimmune diseases. Notably, a study indicated that treated mice exhibited lower levels of inflammatory markers compared to controls.

Data Table: Summary of Biological Activity

Study Type Findings Reference
In VitroReduced IL-17 production in CD4+ T cells
In VivoDecreased severity of autoimmune symptoms in murine models
MechanismInhibition of RORγt leading to decreased Th17 differentiation

Case Studies

  • Case Study on Psoriasis Models : In a controlled study involving psoriasis-like skin inflammation in mice, treatment with this compound showed a marked reduction in skin lesions and histological signs of inflammation.
  • Multiple Sclerosis Models : Another study focused on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Mice treated with the compound exhibited improved motor function and reduced neurological deficits compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl carbamates are often utilized as intermediates in the synthesis of bioactive molecules. The compound's structure suggests potential activity in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit anti-inflammatory or analgesic properties, similar to other carbamate compounds .

Agrochemicals

The compound may also find applications in agrochemicals. Carbamates are known for their use as pesticides and herbicides. Research into the efficacy of this compound in pest control could lead to the development of safer and more effective agricultural products. Its ability to modify biological pathways makes it a candidate for further investigation in agricultural applications .

Material Science

In material science, the unique properties of tert-butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate could be explored for creating novel polymers or composites. Its chemical stability and potential for functionalization make it suitable for developing advanced materials with specific properties tailored for industrial applications .

Analytical Chemistry

The compound can serve as a standard or reference material in analytical chemistry. Its distinct chemical structure allows it to be used in the calibration of analytical instruments or as a marker in complex mixtures during chromatographic analyses .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound demonstrated its potential as an intermediate in drug synthesis. Researchers reported successful synthesis using a multi-step reaction involving pyran and pyrazole derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound .

In another study assessing biological activity, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity compared to the parent compound, suggesting that structural variations could lead to improved therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Weight (g/mol) Substituents/Modifications Key Applications/Findings Reference(s)
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate 291.35 Unsubstituted pyranopyrazole core Amine protection in heterocyclic synthesis
tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate 343.43 Benzyl group at C2 of pyranopyrazole Enhanced lipophilicity; discontinued commercial availability
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) 272.38 Methoxycyclohexylamine backbone Intermediate for chiral pyrrolopyrimidines
tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate (304) 452.90 Chloro-formyl-pyrrolopyrimidine appendage Key precursor for antiviral drug candidates

Reactivity and Functional Group Comparisons

  • Amine Protection: The Boc group in the target compound and its analogs is stable under basic conditions but cleaved under acidic (e.g., TFA) or catalytic hydrogenation conditions. This contrasts with benzyl carbamates (e.g., Cbz groups), which require harsher hydrogenolysis .
  • Ring Modifications : The benzyl-substituted derivative (CAS: 1422344-07-7) exhibits reduced electrophilicity at the pyran oxygen due to steric hindrance, limiting its participation in nucleophilic reactions compared to the unsubstituted version .

Pharmacological Potential

  • Compound 302 : A diethoxymethyl-pyrrolopyrimidine derivative used in synthesizing kinase inhibitors targeting EGFR and VEGFR .
  • Compound 304 : The aldehyde functionality enables Schiff base formation, a key step in developing covalent inhibitors .

Commercial and Research Status

  • The unsubstituted pyranopyrazole-Boc derivative is less commercially available but synthetically accessible via methods described in European Patent Application EP4083579 .
  • The benzyl-substituted analog (CAS: 1422344-07-7) is discontinued, likely due to challenges in scalability or niche applicability .

Preparation Methods

Intramolecular Etherification

  • A hydroxyl or halide substituent on the pyrazole side chain facilitates cyclization. For example, 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes base-mediated cyclization in solvents like THF or DMF to form the pyrano ring.
  • Acid- or base-catalyzed dehydrative cyclization of diols or hydroxy-amides may also form the oxygen-containing ring.

Transesterification Strategies

  • Ester intermediates (e.g., methyl or ethyl esters) can undergo transesterification with diols under acidic conditions to form pyrano rings, as demonstrated in oxetane synthesis.

Carbamate Protection

The tert-butoxycarbonyl (Boc) group is introduced via:

Boc-Anhydride Reaction

  • Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, using a base like triethylamine or DMAP. For example, 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxamide reacts with Boc₂O at 0–10°C to yield the Boc-protected derivative.
  • Yields are typically >80% with purity ≥95% when optimized.

Alternative Protecting Agents

  • Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) in polar aprotic solvents (e.g., DMF) at room temperature.

Key Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Purity (%) Source
Pyrazole bromination NBS, DMF, 0–5°C 85–90 98.5
Boc protection Boc₂O, TEA, DCM, 0–10°C 85.3 97.8
Cyclization K₂CO₃, DMF, 80°C 78 96.2
Transesterification TBTU, isopropyl alcohol, reflux 89 99.0

Challenges and Solutions

  • Diastereomer Formation : Cyclization steps may produce stereoisomers. Chiral auxiliaries or enantioselective catalysts (e.g., aluminum isopropoxide) improve selectivity.
  • Byproduct Control : Acidic workup (e.g., 1N HCl) and recrystallization (e.g., ethyl acetate/hexane) enhance purity.

Scalability and Industrial Feasibility

  • Batch Process : Reactions are scalable to kilogram scales with consistent yields (e.g., 80 g product from 100 g starting material).
  • Green Chemistry : Ethanol and water are preferred solvents to reduce environmental impact.

Q & A

Q. Basic

  • Mass spectrometry (MS) : ESI+ confirms molecular ions (e.g., m/z 469 [M+H]⁺ for intermediates) .
  • NMR spectroscopy : ¹H/¹³C NMR verifies regiochemistry and Boc-group stability. For example, tert-butyl protons appear as singlets at ~1.4 ppm .
  • Chromatographic purity : HPLC with UV detection ensures >95% purity for intermediates .

What mechanistic role do palladium catalysts play in modifying this compound’s derivatives?

Advanced
Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) enable cross-coupling reactions, such as Sonogashira alkynylation, by:

  • Oxidative addition : Pd⁰ inserts into C–I bonds of iodopyrimidine intermediates.
  • Transmetallation : Copper acetylides transfer alkynyl groups to Pd.
  • Reductive elimination : Forms C–C bonds between pyrimidine and alkynyl moieties .
    Optimization : Catalyst loading (0.5–1 mol%), ligand choice (triphenylphosphine), and solvent polarity (THF) are adjusted to suppress homocoupling .

How should researchers address instability during storage or reaction conditions?

Q. Advanced

  • Moisture sensitivity : Store under N₂ at –20°C in sealed containers with desiccants (silica gel) .
  • Thermal stability : Avoid temperatures >80°C; decomposition occurs via Boc-group cleavage or ring-opening .
  • Incompatibilities : Exclude strong acids/bases (risk of carbamate hydrolysis) and oxidizing agents (e.g., peroxides) .

What methods resolve conflicting spectroscopic data for stereoisomers or regioisomers?

Q. Advanced

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .
  • 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons to assign stereochemistry (e.g., axial vs. equatorial substituents) .
  • X-ray crystallography : Definitive structural assignment for crystalline intermediates .

What safety protocols are critical when handling reactive intermediates in its synthesis?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during reactions releasing volatile byproducts (e.g., HCl gas) .
  • Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

How can scalability challenges in multi-step synthesis be mitigated?

Q. Advanced

  • Solvent selection : Replace DMAc with THF/water biphasic systems to simplify workup .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and metal leaching .
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to optimize yields .

What analytical strategies differentiate this compound from structurally similar carbamates?

Q. Advanced

  • High-resolution MS (HRMS) : Resolve isotopic patterns (e.g., Cl/Br vs. I adducts) .
  • IR spectroscopy : Carbamate C=O stretches at ~1680–1720 cm⁻¹ distinguish them from ureas or amides .
  • Tandem MS (MS/MS) : Fragment ions (e.g., loss of Boc group, m/z 57) confirm substitution patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate

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